molecular formula C9H16N4O B2659687 3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide CAS No. 1856098-22-0

3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No. B2659687
CAS RN: 1856098-22-0
M. Wt: 196.254
InChI Key: HWNBZUZIVUAUDK-UHFFFAOYSA-N
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Description

“3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . Pyrazole derivatives have been found to exhibit a range of pharmacological activities, including fungicidal and insecticidal properties .


Synthesis Analysis

Pyrazole compounds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel 1H-pyrazole-5-carboxamide compounds were designed and synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of “3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide” can be analyzed using various cheminformatics tools. These tools can compute various physical and chemical parameters for a given protein or compound .


Chemical Reactions Analysis

The chemical reactions involving “3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide” can be analyzed using various methods. These methods can provide insights into the mechanism and kinetics of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide” can be analyzed using various cheminformatics tools. These tools can compute various physical and chemical parameters for a given protein or compound .

properties

IUPAC Name

5-amino-2-ethyl-N-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-8(10)12-13(7)4-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNBZUZIVUAUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NN1CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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